![molecular formula C21H14O8 B8004290 5-Carboxy-fluorescein](/img/structure/B8004290.png)
5-Carboxy-fluorescein
Overview
Description
5-Carboxy-fluorescein is a useful research compound. Its molecular formula is C21H14O8 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
5-Carboxy-fluorescein has been used in the analysis of γ-(Cholesteryloxy)butyric acid in biological samples. It was employed to form a stable, well-characterized conjugate for quantitation in different tissues, demonstrating its utility in pharmaceutical and biological analyses (Mukherjee & Karnes, 1996).
It has been instrumental in the preparation of 5- and 6-(aminomethyl)fluorescein, showcasing its role in the synthesis of novel chemical compounds (P. G. Mattingly, 1992).
This compound has been identified as a suitable fluorescent tracer for quantitative PLIF concentration measurements in aqueous-phase flows, demonstrating its application in fluid dynamics research (P. S. Karasso & M. Mungal, 1997).
It's been used in the development of an ultrasensitive laser-induced fluorescence detector with capillary electrophoresis for studying carboxy-tetramethylrhodamine, indicating its role in enhancing detection technologies (Colin D. Whitmore, David C. Essaka, & N. Dovichi, 2009).
This compound has been utilized in the rational design of fluorescein-based fluorescence probes, particularly for singlet oxygen detection in biological systems (K. Tanaka et al., 2001).
It has been used in the one-step synthesis of 5-carboxy-seminaphthofluoresceins, highlighting its role in creating pH-sensitive, large Stokes-shift fluorophores useful in biological pH measurement (P. Hammershøj et al., 2017).
The molecule has been applied in a novel approach to quantitative reverse transcriptase polymerase chain reaction (QC RT-PCR) for real-time detection and quantitation of target mRNA (U. Gibson, C. Heid, & P. M. Williams, 1996).
This compound's pH-dependent fluorescence has been used to measure pH in the apoplast of sunflower leaves, contributing to the understanding of plant physiology (B. Hoffmann, Rüdiger Flänker, & K. Mengel, 1992).
properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECYOYBOVMYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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